N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound featuring a triazole ring fused with a naphthalene moiety
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: The compound can be synthesized through a multi-step process starting with the formation of the triazole ring. This typically involves the reaction of an azide with an alkyne under copper-catalyzed conditions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Naphthalene Derivative Formation: The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Amide Bond Formation: The final step involves the formation of the amide bond between the triazole derivative and the naphthalene acyl chloride using standard amide coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes, ensuring high purity and yield. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be performed on the triazole ring, potentially leading to the formation of amines.
Substitution Reactions: Substitution reactions at the triazole or naphthalene rings can introduce various functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ (Potassium permanganate) and CrO₃ (Chromium trioxide).
Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Naphthoquinones, hydroxynaphthalenes.
Reduction Products: Triazole amines.
Substitution Products: Various functionalized derivatives of the triazole and naphthalene rings.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex molecules, serving as a building block in organic synthesis. Biology: Triazole derivatives are known for their antimicrobial properties, making this compound a candidate for developing new antibiotics. Medicine: Industry: Use in materials science for developing new polymers or coatings with enhanced properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions, influencing enzyme activity, while the naphthalene moiety can interact with biological macromolecules. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
2-(2H-1,2,3-triazol-2-yl)benzoic acid
Naphthalene-1-carboxylic acid
Triazole derivatives with different substituents
Uniqueness: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide stands out due to its specific combination of triazole and naphthalene rings, which can offer unique biological and chemical properties compared to other triazole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile open up numerous possibilities for innovation and discovery.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(17-10-11-20-18-8-9-19-20)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-9H,10-12H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJUIPJUYKYEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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